1-(2-Chlorophenyl)-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine
Description
1-(2-Chlorophenyl)-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine is a piperazine derivative featuring a 2-chlorophenyl group at the 1-position and a sulfonyl-linked 4-methoxy-2,3-dimethylphenyl substituent at the 4-position. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy, methyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-15(2)19(9-8-18(14)25-3)26(23,24)22-12-10-21(11-13-22)17-7-5-4-6-16(17)20/h4-9H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGJCZSBPOUJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H29N5O3S
- Molecular Weight : 419.5 g/mol
- IUPAC Name : 6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
The compound features a piperazine core substituted with a sulfonyl group and a chlorophenyl moiety, which may contribute to its diverse biological activities.
Biological Activity Overview
- Antifungal Activity : The compound has been investigated for its antifungal properties. It has demonstrated effectiveness against various phytopathogenic fungi. Studies suggest that it may inhibit fungal growth through disruption of cell membrane integrity and interference with metabolic pathways .
- Anticancer Properties : Preliminary research indicates potential anticancer effects. The compound's mechanism may involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation. For instance, derivatives of piperazine have shown promise in targeting specific cancer cell lines by modulating key signaling pathways .
- Neuropharmacological Effects : Some piperazine derivatives have been studied for their ability to inhibit human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases such as Alzheimer's . This inhibition could lead to increased levels of acetylcholine, enhancing cholinergic transmission.
The biological activity of 1-(2-Chlorophenyl)-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine is thought to be mediated through:
- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
- Cell Cycle Modulation : Inducing cell cycle arrest and apoptosis in cancer cells.
- Membrane Disruption : Affecting the integrity of fungal cell membranes leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including those similar to 1-(2-Chlorophenyl)-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Cytotoxicity Studies : Compounds containing the 2-chlorophenyl moiety have shown promising results against lung carcinoma and other cancer types, demonstrating cell viability reductions as low as 25% at certain concentrations .
- Mechanism of Action : The presence of electron-withdrawing groups like chlorine enhances the cytotoxic effect by increasing the compound's reactivity towards cellular targets .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that piperazine derivatives can exhibit fungicidal activity, making them potential candidates for agricultural applications:
- Fungicidal Activity : Similar compounds have been documented to combat phytopathogenic fungi effectively, indicating that 1-(2-Chlorophenyl)-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine may possess similar capabilities .
Agricultural Applications
In agriculture, the compound's potential as a fungicide is noteworthy. The sulfonyl group in the structure is known to enhance the bioactivity of piperazine derivatives in combating fungal infections in crops:
- Seed Treatment : The application of this compound in seed coatings has been explored to protect plants from fungal pathogens during germination and early growth stages .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related piperazine derivatives, focusing on substituent variations, synthetic routes, and biological activities.
Sulfonylpiperazine Derivatives
Key Observations :
- Substituent Position Effects : The 4-methoxy-2,3-dimethylphenylsulfonyl group in the main compound is a positional isomer of the 4-methoxy-2,5-dimethylphenylsulfonyl group in . Such differences may alter steric bulk and electronic distribution, impacting receptor binding or solubility.
- Chlorophenyl Variations: The 2-chlorophenyl group in the main compound contrasts with 3-chlorophenyl () and 3-chlorobenzyl ().
- Synthetic Accessibility : Tosyl (4-methylphenylsulfonyl) groups () are commonly used due to commercial availability, while bulkier substituents (e.g., adamantyl in ) may require specialized synthetic protocols.
Piperazine Derivatives with Aryl Groups
Key Observations :
- Structural Complexity : The phenethyl-2-chlorophenyl derivative () lacks a sulfonyl group but shares the 2-chlorophenyl motif, highlighting the role of sulfonyl in modulating hydrophilicity or target affinity.
Piperazine-Based Receptor Ligands
Key Observations :
- Receptor Targeting : Methoxyphenyl substituents (e.g., ) are common in dopamine D₃ ligands, suggesting the main compound’s 4-methoxy group could confer similar receptor affinity.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(2-chlorophenyl)-4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazine?
Answer:
The synthesis typically involves coupling a substituted piperazine core with a sulfonyl chloride derivative. For example:
- Step 1: React 1-(2-chlorophenyl)piperazine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Purify the crude product using normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide in silica gel) to isolate the target compound .
- Key Optimization: Control reaction temperature (0–25°C) to minimize side reactions like over-sulfonation.
Basic: How can structural characterization of this compound be performed to confirm its identity?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- NMR: Analyze H and C NMR to verify aromatic protons (e.g., δ 7.32 ppm for chlorophenyl) and sulfonyl group integration .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS m/z: calculated vs. observed) .
- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced: How does the sulfonyl group influence the compound’s receptor binding affinity in dopamine or serotonin receptor studies?
Answer:
The sulfonyl group enhances steric bulk and hydrogen-bonding potential, which may:
- Modulate Selectivity: Preferentially bind to dopamine D3 over D2 receptors due to steric hindrance from the 4-methoxy-2,3-dimethylphenyl group .
- Impact Pharmacokinetics: Increase metabolic stability compared to non-sulfonated analogs, as observed in similar piperazine derivatives .
- Experimental Design: Perform radioligand displacement assays (e.g., H-spiperone for D2/D3) to quantify values .
Advanced: What strategies resolve contradictions in reported bioactivity data for structurally related piperazine derivatives?
Answer:
Address discrepancies through:
- SAR Analysis: Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl on serotonin receptor affinity) .
- Crystallography: Resolve stereochemical ambiguities (e.g., piperazine ring conformation) using X-ray diffraction .
- Meta-Analysis: Cross-reference data from high-quality sources (e.g., PubChem, peer-reviewed journals) while excluding unreliable platforms like BenchChem .
Advanced: How can computational modeling predict the metabolic stability of this compound?
Answer:
Use tools like ADMET Predictor or SwissADME :
- Cytochrome P450 Interactions: Screen for CYP3A4/2D6 inhibition using docking simulations .
- Metabolic Hotspots: Identify vulnerable sites (e.g., methoxy group demethylation) via site-of-metabolism prediction .
- Validation: Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials .
- Solubility: Dissolve in DMSO (10 mM stock) for long-term storage; avoid aqueous buffers to prevent hydrolysis .
- Monitoring: Regularly assess purity via HPLC to detect degradation products (e.g., sulfonic acid derivatives) .
Advanced: What in vitro assays are suitable for evaluating its potential neuropharmacological effects?
Answer:
- Calcium Flux Assays: Measure intracellular Ca changes in HEK293 cells expressing cloned dopamine receptors .
- Microdialysis: Quantify neurotransmitter release (e.g., serotonin in rat brain slices) .
- Toxicity Screening: Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule out cytotoxicity at therapeutic concentrations .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Answer:
- Substituent Variation: Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 2-CF) or bulky groups (e.g., 2-naphthyl) to probe steric/electronic effects .
- Sulfonyl Modifications: Test sulfonamide or sulfone analogs to assess hydrogen-bonding contributions .
- Data-Driven Design: Use machine learning (e.g., random forest models) trained on existing bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
